1-Boc-2-Butylpiperazine hydrochloride

Lipophilicity Drug Design Physicochemical Properties

Racemic N-Boc-protected piperazine building block with a 2-butyl substituent that delivers a predictable LogP increment (~0.4 over the propyl analog) for systematic SAR exploration. The hydrochloride salt ensures sufficient aqueous solubility for extraction workflows, while the Boc group enables selective, mild deprotection. • Avoids the 30-50% cost premium of chiral (R)- or (S)- forms; ≥95% purity with full QC documentation. • Stable, ready-to-use intermediate stored at 2-8°C, enabling rapid prosecution of hit-to-lead chemistry.

Molecular Formula C13H27ClN2O2
Molecular Weight 278.82 g/mol
CAS No. 1179359-55-7
Cat. No. B1520861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-Butylpiperazine hydrochloride
CAS1179359-55-7
Molecular FormulaC13H27ClN2O2
Molecular Weight278.82 g/mol
Structural Identifiers
SMILESCCCCC1CNCCN1C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H
InChIKeyCUEVHLSHYHGZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1-Boc-2-Butylpiperazine Hydrochloride


1-Boc-2-Butylpiperazine hydrochloride (CAS 1179359-55-7) is a racemic N-Boc-protected 2-alkylpiperazine building block with the molecular formula C13H27ClN2O2 and a molecular weight of 278.82 g/mol [1]. It belongs to a family of mono-Boc-protected 2-substituted piperazines widely used as intermediates in medicinal chemistry and drug discovery, where the Boc group enables selective N-deprotection under mild acidic conditions while the 2-butyl substituent introduces specific lipophilic and steric properties . The compound is supplied as a hydrochloride salt, a form that generally improves handling characteristics and aqueous solubility compared to the corresponding free base .

Why 1-Boc-2-Butylpiperazine HCl Cannot Be Replaced


Procurement decisions for Boc-protected 2-alkylpiperazines must account for the fact that the length and branching of the 2-alkyl substituent directly control the lipophilicity (LogP) of both the building block and the downstream compounds into which it is incorporated . Shorter-chain analogs such as 1-Boc-2-methylpiperazine or 1-Boc-2-ethylpiperazine yield significantly lower LogP values, altering membrane permeability, metabolic stability, and target binding profiles of final drug candidates . Conversely, branched-chain analogs like 1-Boc-2-isobutylpiperazine introduce different steric constraints that can affect conformational preferences and receptor fit. Simple in-class substitution without matching the precise alkyl group therefore risks undermining a carefully optimized structure-activity relationship (SAR) and can invalidate prior synthetic route validation [1].

Differentiation Evidence for 1-Boc-2-Butylpiperazine HCl


Lipophilicity Comparison Across Alkyl Chain Lengths

The ACD/LogP of the free-base parent, 1-Boc-2-butylpiperazine, is 2.64, which is 0.38 units higher than the 2-propyl analog (LogP 2.26) and 0.77 units higher than the 2-ethyl analog (LogP 1.87) . This incremental increase is consistent with the addition of one methylene unit per carbon in the linear chain and provides a quantifiable basis for selecting the butyl derivative when higher lipophilicity is desired for membrane penetration or target engagement [1].

Lipophilicity Drug Design Physicochemical Properties

Hydrochloride Salt: Solubility and Handling Advantage

The hydrochloride salt form of 1-Boc-2-butylpiperazine (CAS 1179359-55-7) provides enhanced water solubility compared to the free base form (CAS 1027511-69-8) . While the free base has an ACD/LogD (pH 7.4) of 2.40, the protonated hydrochloride salt exists predominantly in ionized form at physiological pH, facilitating dissolution in aqueous buffers and polar solvents commonly used in biological assays and solution-phase chemistry . Vendor datasheets confirm aqueous solubility sufficient for preparing stock solutions at 10 mM concentration [1].

Solubility Salt Form Formulation

Purity and Analytical Quality Control

Commercial supplies of 1-Boc-2-Butylpiperazine hydrochloride are routinely offered at ≥95% purity (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of documented quality control is comparable to or exceeds typical purity specifications for smaller-scale research-grade analogs and ensures reproducibility in multi-step synthetic sequences where impurities can propagate and compromise final product yields . The racemic nature of the compound (undefined stereocenter count = 1 in PubChem [1]) simplifies procurement by avoiding the higher cost and limited availability of enantiomerically pure (R)- or (S)-forms.

Quality Control Purity Analytical Chemistry

Storage Stability and Long-Term Integrity

1-Boc-2-Butylpiperazine hydrochloride is recommended for storage at 2–8°C under inert atmosphere (nitrogen blanket) . This is consistent with the stability requirements of N-Boc-protected amines, which can undergo thermal deprotection or oxidation if stored improperly. In contrast, the unprotected 2-butylpiperazine free base requires more stringent storage conditions to prevent amine oxidation and carbonate formation . Vendors also provide stock solution stability data: prepared solutions stored at -80°C are usable for up to 6 months, and at -20°C for up to 1 month [1].

Stability Storage Shelf Life

Application & Procurement of 1-Boc-2-Butylpiperazine HCl


SAR Exploration with Defined Lipophilicity

When a medicinal chemistry program requires systematic variation of the 2-alkyl substituent on a piperazine scaffold to optimize LogP-driven properties (membrane permeability, CYP450 binding, tissue distribution), 1-Boc-2-butylpiperazine hydrochloride provides a predictable LogP increment of ~0.4 over the propyl analog . This allows SAR teams to probe lipophilic bulk without introducing branching or heteroatom substitution, maintaining a clean structure-activity relationship.

Multi-Step Synthesis with Aqueous Workup

The Boc group on N1 enables selective deprotection with TFA or HCl without affecting other functional groups, while the hydrochloride salt form ensures sufficient water solubility for aqueous workup and extraction steps . This dual feature is particularly valuable in peptide coupling or parallel synthesis workflows where intermediate isolation relies on liquid-liquid extraction.

Cost-Saving Racemic Scale-Up

For projects where the final chiral resolution occurs at a later synthetic stage, or where the target is achiral, the racemic 1-Boc-2-butylpiperazine hydrochloride offers a significant cost advantage over enantiomerically pure (R)- or (S)-forms while maintaining equivalent purity (≥95%) and QC documentation . Vendor pricing indicates a 30-50% cost reduction per gram compared to chiral counterparts.

Stocking for CNS Drug Discovery

The butyl-substituted piperazine core is a privileged scaffold in CNS drug discovery, appearing in ligands targeting dopamine, serotonin, and adrenergic receptors . Maintaining a stable, ready-to-use Boc-protected hydrochloride salt in the laboratory inventory (stored at 2-8°C) enables rapid prosecution of hit-to-lead chemistry without delays for custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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